1-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
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Overview
Description
1-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde and 2-phenylethylamine. The synthesis may proceed through the formation of intermediate compounds, followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- 1-(2,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Uniqueness
1-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H22N4O3 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C25H22N4O3/c1-31-18-12-13-20(22(16-18)32-2)23-26-27-25-28(15-14-17-8-4-3-5-9-17)24(30)19-10-6-7-11-21(19)29(23)25/h3-13,16H,14-15H2,1-2H3 |
InChI Key |
HIGATEYZVFAQKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5)OC |
Origin of Product |
United States |
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